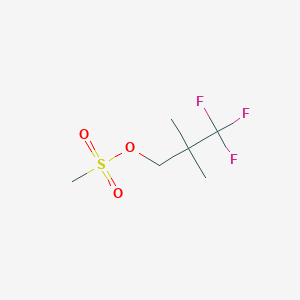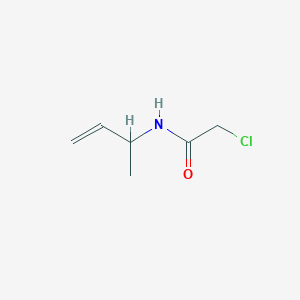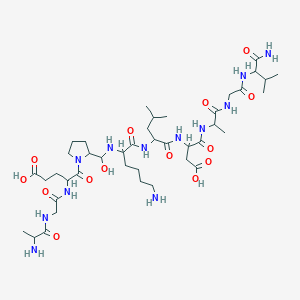![molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carbamate group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA). The reaction mixture is usually stirred at low temperatures (0-5°C) and then allowed to reach room temperature for completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate: This compound is structurally similar but lacks the oxo group on the piperazine ring.
tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different ring structure.
Uniqueness
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is unique due to the presence of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H22ClN3O3 |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H |
Clé InChI |
FFVJPYOAZDZMSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)





![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)



![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)
